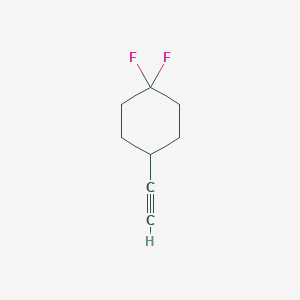
4-Ethynyl-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,1-difluorocyclohexane is a chemical compound with the molecular formula C8H10F2 and a molecular weight of 144.16 . It is typically in stock and used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Ethynyl-1,1-difluorocyclohexane consists of a cyclohexane ring with two fluorine atoms substituted at the same carbon atom and an ethynyl group substituted at the fourth carbon atom . The InChI code for this compound is 1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 .Physical And Chemical Properties Analysis
4-Ethynyl-1,1-difluorocyclohexane is a liquid at room temperature . It has a molecular weight of 144.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
1. Crystalline Arrays and Molecular Rotors
A study by Lemouchi et al. (2013) explored the properties of molecular rotors within crystalline arrays, featuring molecules like 4-Ethynyl-1,1-difluorocyclohexane. These arrays displayed unique behaviors, such as correlated motion and breaking of space-inversion symmetry due to conformational mutations, which could have implications in materials science and nanotechnology applications (Lemouchi et al., 2013).
2. Luminescent Liquid Crystals and Gels
Diring et al. (2009) investigated functional ethynyl-pyrene derivatives, closely related to 4-Ethynyl-1,1-difluorocyclohexane, which were used to create luminescent liquid crystals and gels. These substances exhibited tunable photoluminescence and were integrated into optoelectronic devices, suggesting potential applications in display technologies and light-emitting devices (Diring et al., 2009).
3. Ruthenium Complexes and Electron Delocalization
Linseis et al. (2012) studied ruthenium complexes involving ethynyl functions, similar to 4-Ethynyl-1,1-difluorocyclohexane. They explored aspects of electron delocalization and electrocatalyzed isomerization, indicating potential applications in catalysis and materials chemistry (Linseis et al., 2012).
4. Donor-Acceptor Systems for Optoelectronics
Collings et al. (2005) examined donor-acceptor phenylene ethynylene systems containing groups related to 4-Ethynyl-1,1-difluorocyclohexane. Their findings on solvatochromism and high fluorescence quantum yield point to applications in the development of new materials for optoelectronic devices (Collings et al., 2005).
Safety and Hazards
4-Ethynyl-1,1-difluorocyclohexane is classified as dangerous with hazard statements H226, H315, H319, H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-ethynyl-1,1-difluorocyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUIJYAMCRJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-1,1-difluorocyclohexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)

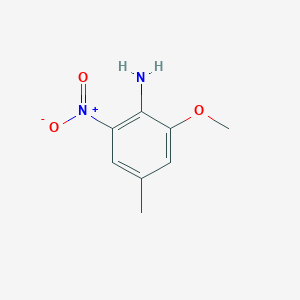
![1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one](/img/structure/B2693900.png)

![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)
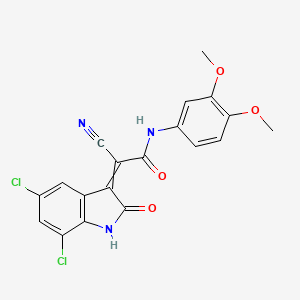
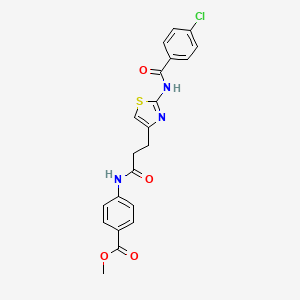

![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)
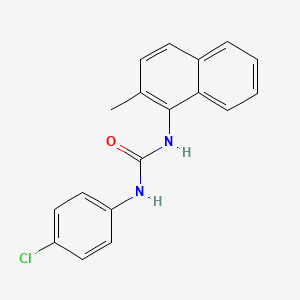
![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)
